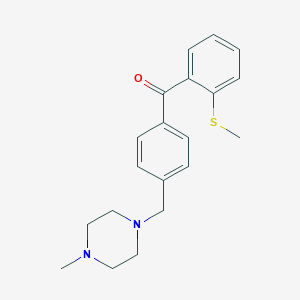

4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone

Description

IUPAC Nomenclature

The IUPAC name for this compound is [4-(methylthio)phenyl][4'-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone . The naming follows the priority of substituents, with the ketone group (-methanone) as the principal functional group. The numbering of the benzophenone core adheres to the rules for diarylketones, where the lowest possible numbers are assigned to substituents on both aromatic rings.

Structural Features

- Core Structure : A symmetrical benzophenone backbone (Ph-CO-Ph) with substituents on both aromatic rings.

- 4'-Position Substituent : A 4-methylpiperazinomethyl group, which introduces steric bulk and tertiary amine functionality.

- 2-Position Substituent : A thiomethyl (-SCH3) group, an electron-donating substituent that influences redox activity.

The SMILES notation for this compound is CSC1=CC=C(C=C1)C(=O)C2=CC=C(CC3CCN(CC3)C)C=C2 , and its InChIKey is derived from the InChI string.

Historical Context in Benzophenone Derivative Research

Benzophenones have been extensively studied since their synthesis in the late 19th century. Key developments include:

- Synthetic Routes : Early methods involved copper-catalyzed oxidation of diphenylmethane or Friedel-Crafts acylation of benzene with benzoyl chloride. Modern approaches often employ palladium-catalyzed cross-couplings for functionalized derivatives.

- Biological Applications : Benzophenones with thioether groups (e.g., thiomethyl) have been investigated for antimicrobial and anticancer activities due to their ability to modulate redox pathways.

- Photochemical Behavior : The benzophenone chromophore is well-known for its photoinitiating properties, enabling applications in UV-curable coatings and polymer chemistry.

Relevance of Thiomethyl and Piperazinomethyl Substituents

- Thiomethyl Group : Enhances electron density on the aromatic ring, facilitating nucleophilic substitution reactions. This group also contributes to potential bioactivity, as seen in antimicrobial benzophenones.

- 4-Methylpiperazinomethyl Group : The piperazine ring provides a basic nitrogen center, enabling interactions with biological targets (e.g., receptors, enzymes). The methyl group on the piperazine increases lipophilicity, potentially improving membrane permeability.

Positional Isomerism and Substituent Effects

Isomerism in Benzophenones

The positions of substituents on the benzophenone core critically influence electronic and steric properties:

| Substituent Position | Electronic Effect | Steric Impact | Example Compounds |

|---|

Properties

IUPAC Name |

[4-[(4-methylpiperazin-1-yl)methyl]phenyl]-(2-methylsulfanylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-21-11-13-22(14-12-21)15-16-7-9-17(10-8-16)20(23)18-5-3-4-6-19(18)24-2/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSQCFZBMKWISJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20642966 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-55-6 | |

| Record name | {4-[(4-Methylpiperazin-1-yl)methyl]phenyl}[2-(methylsulfanyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20642966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 4-Bromomethyl Benzophenone Derivatives with N-Methylpiperazine

A common approach involves the nucleophilic substitution of a halomethylbenzophenone intermediate with N-methylpiperazine. For example, 4-bromomethyl benzoic acid or benzophenone derivatives are reacted with N-methylpiperazine in the presence of a base such as potassium carbonate in an organic solvent like n-butanol at room temperature.

| Step | Reagents & Conditions | Description |

|---|---|---|

| 1 | 4-Bromomethyl benzoic acid (or benzophenone derivative), N-methylpiperazine, K2CO3, n-butanol | Stir at room temperature for 12 h |

| 2 | Addition of water and extraction with n-butanol | Separation of organic and aqueous layers |

| 3 | pH adjustment with isopropanolic hydrochloride | Precipitation of product |

| 4 | Filtration and washing with n-butanol | Isolation of 4-(4-methylpiperazinomethyl)benzophenone derivative |

This method yields the piperazinomethyl-substituted benzophenone intermediate with high purity after filtration and washing.

Introduction of the Thiomethyl Group

The thiomethyl substituent is introduced by selective methylthiolation of the aromatic ring, often via nucleophilic aromatic substitution or thiolation reactions using reagents such as methylthiolating agents or thiolates.

Although specific detailed protocols for the thiomethylation of the benzophenone ring in this compound are scarce in the public domain, analogous methods involve:

- Treatment of hydroxy or halogen-substituted benzophenones with methylthiolating reagents.

- Use of mild bases and controlled temperature to avoid overreaction.

Coupling and Final Assembly

The final compound is assembled by coupling the piperazinomethyl-substituted benzophenone with the thiomethyl substituent in the correct position, often via stepwise functional group transformations and purification.

Industrial Scale and Purification Considerations

Industrial preparation emphasizes:

- Use of potassium carbonate as a base to facilitate nucleophilic substitution.

- Room temperature or mild heating to prevent side reactions.

- Extraction and crystallization techniques to remove quaternary ammonium salt impurities, which can form (~30%) during piperazine alkylation.

- pH adjustment with isopropanolic hydrochloride to precipitate the product as a hydrochloride salt, improving purity and isolability.

Data Table Summarizing Key Preparation Parameters

Research Findings and Analysis

- The alkylation step using N-methylpiperazine and bromomethyl derivatives is well-established and provides good yields and purity when conducted under controlled conditions.

- The formation of quaternary ammonium salt impurities is a significant challenge; however, pH adjustment and solvent extraction effectively minimize these impurities.

- Thiomethylation is typically carried out on pre-functionalized benzophenone intermediates, requiring careful control to avoid side reactions and maintain regioselectivity.

- No direct single-step synthesis of 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone has been reported publicly; rather, a multi-step synthesis is standard practice.

- High-purity products are essential for pharmaceutical applications, and the described methods are suitable for scale-up with appropriate process optimizations.

Chemical Reactions Analysis

Types of Reactions

4’-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the benzophenone core can be reduced to form alcohols.

Substitution: The piperazine moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives of the benzophenone core.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

The compound 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone is a significant molecule in various scientific research applications, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and documented case studies.

Pharmaceutical Research

The compound is investigated for its potential as an antimicrobial agent and for its ability to modulate various biological pathways. Its structure allows it to interact with enzymes and receptors, which can lead to the development of new therapeutic agents.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. Results indicated significant inhibition of growth, suggesting its potential as an antimicrobial agent.

Biochemical Studies

Research has shown that 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone can influence the activity of key enzymes involved in metabolic pathways, such as hydroxybutyrate dehydrogenase. This interaction suggests a role in metabolic regulation.

Case Study: Enzyme Interaction Studies

In vitro experiments demonstrated that the compound could modulate the activity of hydroxybutyrate dehydrogenase, indicating its potential for influencing lipid metabolism and ketone body production.

Material Science

Due to its unique chemical structure, this compound is explored for applications in developing new materials, particularly in coatings and polymers where enhanced properties are desired.

Summary of Chemical Reactions

The following table summarizes common reactions involving 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone:

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts thiol to sulfonic acid | Hydrogen peroxide |

| Reduction | Converts carbonyl to alcohol | Lithium aluminum hydride |

| Substitution | Electrophilic substitution on aromatic ring | Bromine or chlorinating agents |

Mechanism of Action

The mechanism of action of 4’-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone involves its interaction with specific molecular targets. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The thiomethyl group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone with structurally related benzophenone derivatives, focusing on substituent effects, molecular properties, and synthesis strategies.

Structural and Molecular Comparisons

Key Observations:

- Halogenated derivatives (e.g., bromo, chloro, fluoro) exhibit distinct electronic effects, with fluorine often increasing metabolic stability and bromine contributing to heavier molecular weight .

- Synthetic Accessibility: Halogenated analogs are typically synthesized via Friedel-Crafts acylation followed by nucleophilic substitution or direct halogenation, whereas thiomethyl groups may require thiolation reagents (e.g., thiourea or mercaptans) under controlled conditions .

Physicochemical and Pharmacokinetic Properties

- Lipophilicity (LogP): The thiomethyl group (-SCH₃) is less polar than halogens (-Br, -Cl) but more lipophilic than -OH or -NH₂ groups. This may result in intermediate LogP values compared to halogenated derivatives .

- pKa and Solubility: The pKa of 7.56 for 4'-bromo-2-(4-methylpiperazinomethyl)benzophenone suggests moderate basicity due to the piperazine moiety. The thiomethyl group’s electron-donating nature could slightly alter the basicity of the target compound.

- Thermal Stability: Brominated derivatives exhibit higher boiling points (~490°C) compared to chloro/fluoro analogs, likely due to increased molecular mass and halogen-mediated intermolecular interactions .

Biological Activity

4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula: C20H24N2OS

- Molecular Weight: 356.48 g/mol

- CAS Number: 898783-55-6

The compound features a benzophenone core substituted with a thiomethyl group and a methylpiperazinomethyl group, which contributes to its unique chemical properties and biological activities.

Antimicrobial Properties

Research indicates that compounds similar to 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone exhibit significant antimicrobial activity. For instance, benzophenone derivatives have been shown to inhibit the growth of various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

Studies have explored the anticancer potential of benzophenone derivatives. These compounds can induce apoptosis in cancer cells through various mechanisms, such as the activation of caspases and modulation of cell cycle regulators. The presence of the piperazine moiety is believed to enhance the compound's ability to interact with cellular targets associated with cancer progression .

Acetylcholinesterase Inhibition

There is evidence suggesting that compounds with structural similarities to 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone can inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. This inhibition could lead to increased levels of acetylcholine, potentially improving cognitive functions .

Tyrosinase Inhibition

The compound may also exhibit inhibitory effects on tyrosinase, an enzyme involved in melanin biosynthesis. This property could make it useful in cosmetic applications aimed at reducing hyperpigmentation .

The biological activity of 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone is thought to be mediated through several pathways:

- Enzyme Interaction: The compound may act as an inhibitor or modulator of key enzymes involved in metabolic processes.

- Cellular Uptake: The piperazine ring enhances solubility and cellular uptake, allowing for more effective interaction with target sites within cells.

- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that related compounds can influence oxidative stress levels within cells, leading to protective effects against cellular damage .

Comparative Analysis

| Compound | Antimicrobial Activity | Anticancer Activity | AChE Inhibition | Tyrosinase Inhibition |

|---|---|---|---|---|

| 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone | Potentially high | Significant | Yes | Yes |

| Benzophenone Derivatives | High | Moderate | Variable | Low |

| Piperazine Derivatives | Moderate | High | Yes | Variable |

This table highlights how 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone compares with other related compounds in terms of biological activities.

Case Studies and Research Findings

- Anticancer Studies : A study demonstrated that derivatives similar to 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone exhibited cytotoxic effects on various cancer cell lines, highlighting their potential as therapeutic agents .

- Neuroprotective Effects : Research focused on AChE inhibitors showed that compounds with similar structures could improve cognitive performance in animal models, suggesting a possible application in treating Alzheimer's disease .

- Cosmetic Applications : Investigations into tyrosinase inhibitors revealed that some benzophenone derivatives effectively reduced melanin production in vitro, indicating potential for skin lightening products .

Q & A

Q. What synthetic routes are recommended for preparing 4'-(4-Methylpiperazinomethyl)-2-thiomethylbenzophenone with high purity?

The compound can be synthesized via multi-step protocols involving Friedel-Crafts acylation, nucleophilic substitution, and thioether formation. For example, a benzophenone core can be functionalized with a 4-methylpiperazine group via Mannich reaction conditions (using formaldehyde and 4-methylpiperazine), followed by thiomethylation using methanethiol or its derivatives under basic conditions . Key steps include:

Q. How should researchers characterize the structural integrity of this compound?

A combination of spectroscopic and analytical techniques is critical:

- NMR : Compare H and C spectra with reference data for benzophenone derivatives (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 2.3–3.5 ppm for piperazine methyl groups) .

- Mass spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]⁺ ~385–390 Da).

- Elemental analysis : Verify C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in activity (e.g., receptor binding vs. cytotoxicity) may arise from:

- Purity variability : Impurities in synthesis (e.g., unreacted thiomethyl intermediates) can skew results. Validate purity via orthogonal methods (HPLC + melting point analysis) .

- Assay conditions : Differences in solvent (DMSO concentration), cell lines, or incubation times. Standardize protocols using controls like 4-phenylbenzophenone derivatives .

- Statistical rigor : Apply ANOVA or t-tests to triplicate datasets to confirm significance thresholds .

Q. What strategies optimize the compound’s stability in aqueous solutions for pharmacokinetic studies?

The thiomethyl group and piperazine moiety are prone to hydrolysis and oxidation. Mitigation strategies include:

Q. How can computational modeling predict the compound’s interaction with cytochrome P450 enzymes?

Use molecular docking (AutoDock Vina) and MD simulations (GROMACS):

- Target preparation : Retrieve CYP3A4 or CYP2D6 structures from PDB.

- Ligand parameterization : Generate force field parameters for the compound using Gaussian09 (B3LYP/6-31G*) .

- Validation : Compare predicted binding affinities with in vitro microsomal stability assays .

Methodological Challenges

Q. What experimental designs address low yields in the final thiomethylation step?

Low yields (~30–40%) may result from steric hindrance or competing side reactions. Optimize by:

- Catalyst screening : Test Lewis acids (ZnCl₂) or phase-transfer catalysts (TBAB) to enhance reactivity .

- Solvent selection : Use DMF or DMSO to improve solubility of bulky intermediates .

- Reaction monitoring : Track progress via TLC (silica gel, UV detection at 254 nm) to terminate reactions at peak conversion .

Q. How should researchers handle discrepancies in reported melting points for this compound?

Variations in mp (e.g., 96–98°C vs. 187–190°C) may reflect polymorphic forms or impurities. Resolve via:

- DSC analysis : Identify polymorph transitions (heating rate 10°C/min, N₂ atmosphere) .

- Recrystallization : Test solvents (ethanol, acetonitrile) to isolate dominant crystalline forms .

Data Interpretation and Validation

Q. What statistical methods are appropriate for analyzing dose-response data in cytotoxicity assays?

Use nonlinear regression (GraphPad Prism) to calculate IC₅₀ values. Account for outliers with robust regression or Grubbs’ test. Validate with positive controls (e.g., doxorubicin) and replicate experiments (n ≥ 3) .

Q. How can researchers validate the compound’s role as a kinase inhibitor in cellular pathways?

Combine Western blot (phospho-antibodies for target kinases) with siRNA knockdown. Confirm specificity using kinase profiling panels (e.g., Eurofins KinaseProfiler) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.